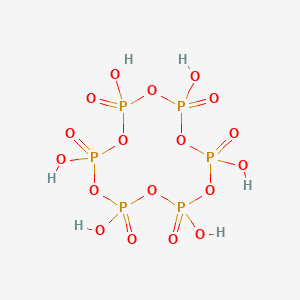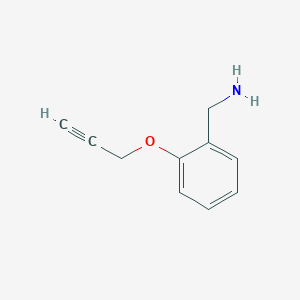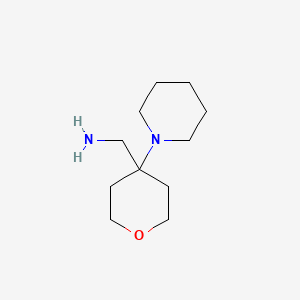
(2S,5S)-2,5-Diphenylphospholane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,5-Diphenylphospholane 1-oxide is a chiral phosphine oxide compound with the molecular formula C16H17O2P and a molecular weight of 272.28 g/mol . This compound is notable for its applications in asymmetric synthesis and catalysis due to its unique stereochemistry and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Diphenylphospholane 1-oxide can be achieved through several methods. One common route involves the reaction of 1-phospholanamine, N,N-diethyl-2,5-diphenyl-, 1-oxide with hydrogen chloride and water in methanol at 60°C for 16 hours, yielding the desired product with an overall yield of 75% . Another method includes the use of chiral ligands and catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,5-Diphenylphospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,5S)-2,5-Diphenylphospholane 1-oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its unique reactivity and selectivity.
Mecanismo De Acción
The mechanism by which (2S,5S)-2,5-Diphenylphospholane 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-2,5-Dimethylphospholane 1-oxide: Another chiral phosphine oxide with similar applications in asymmetric synthesis.
(2S,5S)-2,5-Diethylphospholane 1-oxide: Used in similar contexts but with different steric and electronic properties.
Uniqueness
(2S,5S)-2,5-Diphenylphospholane 1-oxide is unique due to its specific stereochemistry and the presence of phenyl groups, which confer distinct reactivity and selectivity compared to other phosphine oxides. This makes it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
Propiedades
Fórmula molecular |
C16H16OP+ |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-diphenylphospholan-1-ium 1-oxide |
InChI |
InChI=1S/C16H16OP/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/q+1/t15-,16-/m0/s1 |
Clave InChI |
QTCQCDCBVXKHMY-HOTGVXAUSA-N |
SMILES isomérico |
C1C[C@H]([P+](=O)[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC([P+](=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


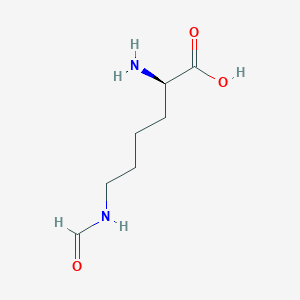
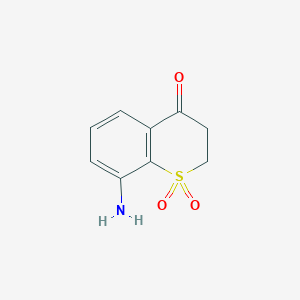
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)
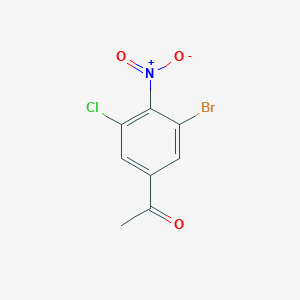

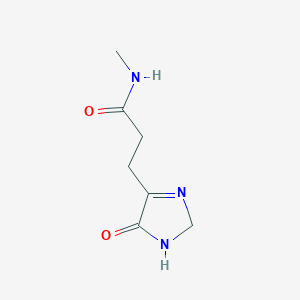
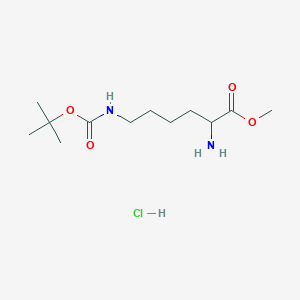
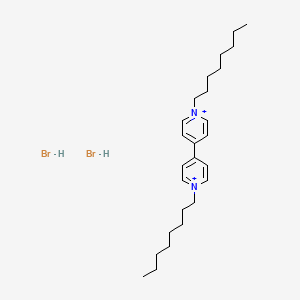


![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
